2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 52083-01-9
VCID: VC3902304
InChI: InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2
SMILES: C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]
Molecular Formula: C12H7N3O4
Molecular Weight: 257.2 g/mol

2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione

CAS No.: 52083-01-9

Cat. No.: VC3902304

Molecular Formula: C12H7N3O4

Molecular Weight: 257.2 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione - 52083-01-9

Specification

CAS No. 52083-01-9
Molecular Formula C12H7N3O4
Molecular Weight 257.2 g/mol
IUPAC Name 2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2
Standard InChI Key KCHRHUZMJQITPX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-amino-6-nitro-benzo[de]isoquinoline-1,3-dione consists of a benzo[de]isoquinoline backbone fused with two ketone groups at positions 1 and 3. The amino (-NH₂) and nitro (-NO₂) substituents at positions 2 and 6 introduce electron-donating and electron-withdrawing effects, respectively, influencing its reactivity and spectral properties . Computational models suggest that the nitro group’s para orientation relative to the amino group enhances intramolecular charge transfer, a feature relevant to optoelectronic applications .

Table 1: Key Molecular Descriptors

PropertyValueSource Citation
Molecular FormulaC12H7N3O4\text{C}_{12}\text{H}_{7}\text{N}_{3}\text{O}_{4}
Molecular Weight257.202 g/mol
Exact Mass257.044 Da
Topological Polar Surface Area110.91 Ų

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound demonstrates high thermal stability, with a boiling point of 561.2°C at 760 mmHg and a flash point of 293.2°C . Its melting point remains unspecified in available literature, though analogous compounds in the benzo[de]isoquinoline family typically melt above 250°C . The density of 1.647 g/cm³ indicates a tightly packed crystalline structure, consistent with its low solubility in polar solvents .

Table 2: Physicochemical Parameters

PropertyValueSource Citation
Density1.647 g/cm³
Boiling Point561.2°C at 760 mmHg
Flash Point293.2°C
LogP1.68

Synthesis and Derivative Formation

Synthetic Routes

While explicit protocols for synthesizing 2-amino-6-nitro-benzo[de]isoquinoline-1,3-dione are scarce, analogous compounds are prepared via nitration and reduction sequences. For example, 6-nitro derivatives of benzo[de]isoquinoline-1,3-dione are synthesized by treating precursor compounds with concentrated nitric acid (HNO3\text{HNO}_{3}) and sodium dichromate (Na2Cr2O7\text{Na}_{2}\text{Cr}_{2}\text{O}_{7}) under controlled conditions . Subsequent reduction of the nitro group using stannous chloride (SnCl2\text{SnCl}_{2}) yields amino derivatives, suggesting a plausible pathway for this compound .

Functionalization Strategies

The amino group at position 2 permits further functionalization, such as acylation or alkylation, to produce derivatives with tailored properties. For instance, reactions with spirohydantoins have yielded antimicrobial agents, highlighting its versatility as a synthetic intermediate .

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